

An In-Depth Technical Guide to 5-Oxo-1-propyl-2-pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Oxo-1-propyl-2-pyrrolidineacetic Acid

Cat. No.: B584384

[Get Quote](#)

CAS Number: 90609-03-3

This technical guide provides a comprehensive overview of **5-Oxo-1-propyl-2-pyrrolidineacetic Acid**, a pyrrolidine derivative with potential applications in the fields of antimicrobial research and agriculture. This document is intended for researchers, scientists, and professionals in drug development and related industries, offering detailed information on its properties, synthesis, and biological activities.

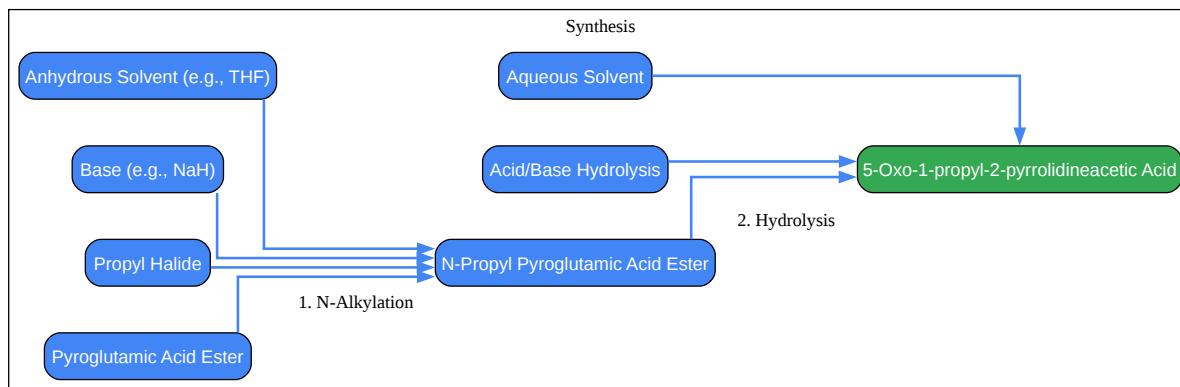
Physicochemical Properties

5-Oxo-1-propyl-2-pyrrolidineacetic Acid is a small organic molecule with the molecular formula C₉H₁₅NO₃.^{[1][2][3]} Its structure features a five-membered lactam ring substituted with a propyl group at the nitrogen atom and an acetic acid group.^[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **5-Oxo-1-propyl-2-pyrrolidineacetic Acid**

Property	Value	Source
CAS Number	90609-03-3	[2] [3]
Molecular Formula	C ₉ H ₁₅ NO ₃	[1] [2] [3]
Molecular Weight	185.22 g/mol	[2] [3]
IUPAC Name	2-(5-oxo-1-propylpyrrolidin-2-yl)acetic acid	[3]
Canonical SMILES	CCCN1C(CCC1=O)CC(=O)O	[3]
InChI Key	OLNRYIJLDVURDG-UHFFFAOYSA-N	[1] [2]
Appearance	Off-white Solid	
Purity	≥96%	
Topological Polar Surface Area	57.6 Å ²	[3]
Hydrogen Bond Donor Count	1	[3]
LogP (Predicted)	0.8	
pKa (Predicted)	4.31 ± 0.10	
Boiling Point (Predicted)	384.1 ± 15.0 °C	
Density (Predicted)	1.139 ± 0.06 g/cm ³	

Synthesis and Purification


While a specific, detailed synthesis protocol for **5-Oxo-1-propyl-2-pyrrolidineacetic Acid** is not readily available in the public domain, a plausible synthetic route can be extrapolated from general methods for the synthesis of N-substituted 5-oxopyrrolidine derivatives. A representative synthesis workflow is outlined below.

Representative Synthesis Protocol

The synthesis of **5-Oxo-1-propyl-2-pyrrolidineacetic Acid** can be envisioned through the reaction of a suitable pyroglutamic acid ester with a propyl halide, followed by hydrolysis of the

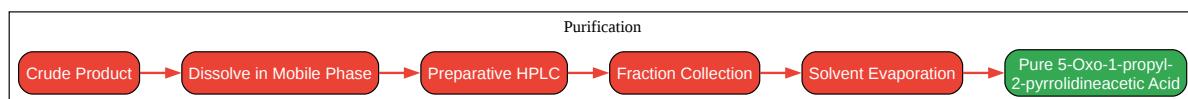
ester.

Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: A plausible two-step synthesis of **5-Oxo-1-propyl-2-pyrrolidineacetic Acid**.

Methodology:


- **N-Alkylation:** To a solution of a suitable pyroglutamic acid ester (e.g., ethyl pyroglutamate) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added portion-wise at 0°C under an inert atmosphere. The reaction mixture is stirred for a specified time to allow for the formation of the corresponding anion. Subsequently, a propyl halide (e.g., 1-bromopropane) is added, and the reaction is allowed to proceed at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

- **Ester Hydrolysis:** Following the N-alkylation, the resulting N-propyl pyroglutamic acid ester is subjected to hydrolysis. This can be achieved under acidic or basic conditions. For instance, the ester can be refluxed with an aqueous solution of a strong acid (e.g., HCl) or a base (e.g., NaOH). After the reaction is complete, the pH is adjusted to an acidic value to precipitate the carboxylic acid.
- **Work-up and Isolation:** The crude product is then extracted with a suitable organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude **5-Oxo-1-propyl-2-pyrrolidineacetic Acid**.

Purification Protocol

Purification of the crude product is crucial to obtain a high-purity compound for research purposes. High-performance liquid chromatography (HPLC) is a commonly employed technique for the purification of such compounds.[1]

Experimental Workflow for Purification

[Click to download full resolution via product page](#)

Caption: General workflow for the purification of **5-Oxo-1-propyl-2-pyrrolidineacetic Acid** via HPLC.

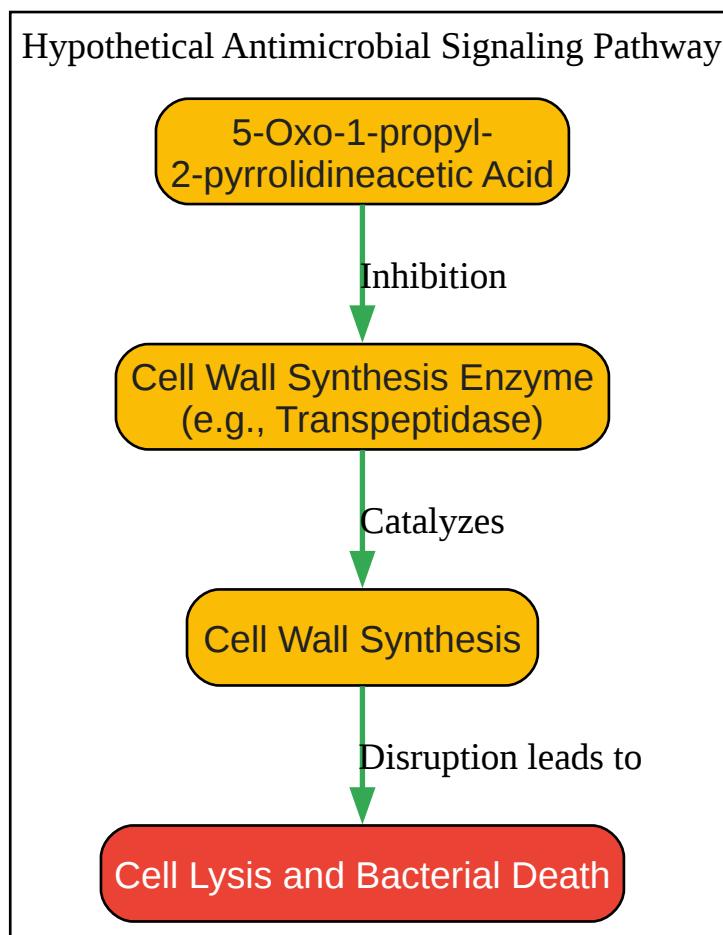
Methodology:

- **Column:** A reversed-phase C18 column is typically suitable for the separation of polar organic molecules.[1]
- **Mobile Phase:** A gradient elution with a mixture of water (containing a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent

such as acetonitrile or methanol is commonly used.

- **Detection:** The eluent can be monitored using a UV detector, typically at a wavelength around 210 nm.
- **Procedure:** The crude product is dissolved in a minimal amount of the mobile phase and injected onto the HPLC column. Fractions corresponding to the desired product peak are collected. The solvent is then removed from the collected fractions, for example, by rotary evaporation or lyophilization, to yield the purified compound. The purity of the final product should be confirmed by analytical HPLC and other analytical techniques such as NMR and mass spectrometry.

Biological Activities and Potential Mechanisms of Action


Derivatives of 5-oxopyrrolidine have been reported to exhibit a range of biological activities, including antimicrobial and plant growth regulatory effects.

Antimicrobial Activity

While specific studies on the antimicrobial properties of **5-Oxo-1-propyl-2-pyrrolidineacetic Acid** are limited, the broader class of 5-oxopyrrolidine derivatives has shown promise as antimicrobial agents. Some studies indicate that these compounds are active against resistant strains of both *Staphylococcus aureus* and *Escherichia coli*.^[1]

Proposed Mechanism of Antimicrobial Action

A primary proposed mechanism of action for pyrrolidinone derivatives involves the disruption of bacterial cell wall synthesis.^[1] The bacterial cell wall is essential for maintaining cell integrity and is a well-established target for antibiotics.

[Click to download full resolution via product page](#)

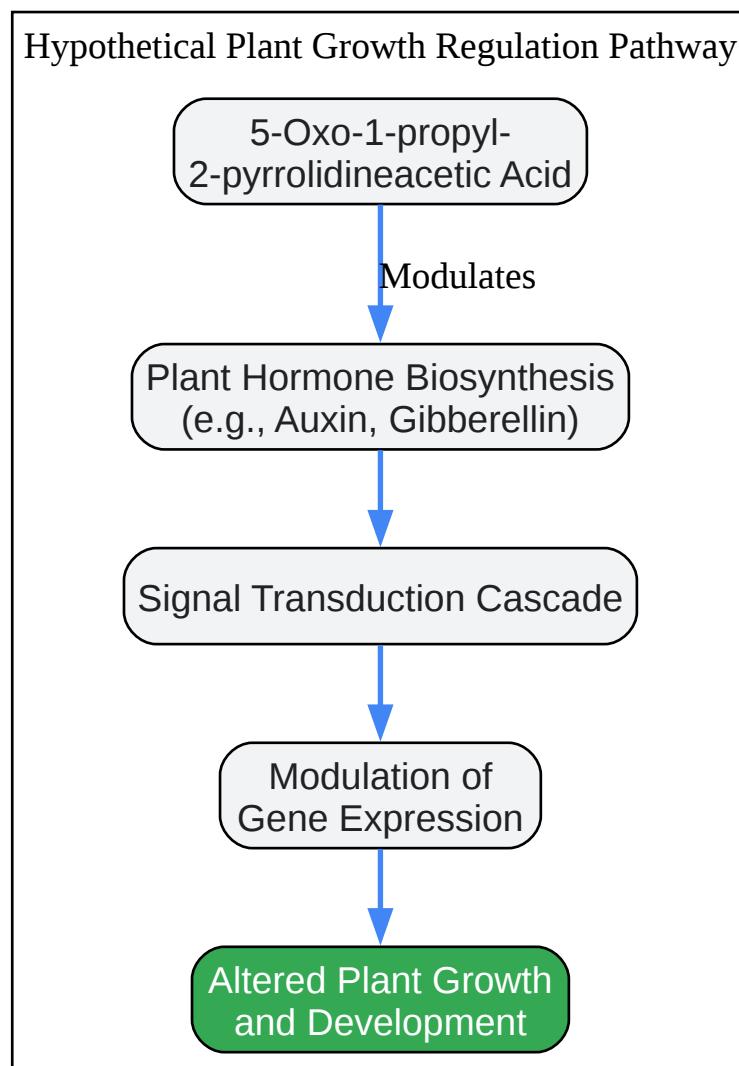
Caption: Hypothetical mechanism of antimicrobial action.

Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)

A standard method to evaluate the antimicrobial activity of a compound is the broth microdilution assay.

Methodology:

- Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., *S. aureus*, *E. coli*) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
- Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.


- Inoculation: Each well is inoculated with the prepared microbial suspension.
- Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Plant Growth Regulatory Activity

5-Oxo-1-propyl-2-pyrrolidineacetic Acid is also utilized as a plant growth regulator.^[1] While the specific biochemical pathways are not extensively detailed, the mechanism is believed to involve influencing the hormonal balance and physiological processes within the plant.^[1]

Potential Mechanism of Plant Growth Regulation

The compound may act by modulating the levels of endogenous plant hormones or by influencing key metabolic pathways.

[Click to download full resolution via product page](#)

Caption: A simplified, hypothetical pathway for plant growth regulation.

Plant Growth Regulation Bioassay Protocol

A simple bioassay to evaluate the plant growth regulatory effects can be conducted using seed germination and seedling growth tests.

Methodology:

- Preparation of Test Solutions: Solutions of **5-Oxo-1-propyl-2-pyrrolidineacetic Acid** are prepared at various concentrations in a suitable solvent (e.g., distilled water with a small

amount of a surfactant).

- **Seed Treatment:** Seeds of a model plant (e.g., *Arabidopsis thaliana*, lettuce) are surface-sterilized and then soaked in the test solutions for a defined period. A control group is soaked in the solvent only.
- **Germination Assay:** The treated seeds are placed on a suitable growth medium (e.g., agar plates or filter paper moistened with distilled water) in Petri dishes. The dishes are incubated under controlled conditions of light and temperature. The germination percentage is recorded daily.
- **Seedling Growth Assay:** After germination, the seedlings are allowed to grow for a specific period. Various growth parameters are then measured, such as root length, shoot length, and fresh/dry weight.
- **Data Analysis:** The data from the treatment groups are compared to the control group to determine the effect of the compound on seed germination and seedling growth.

Conclusion

5-Oxo-1-propyl-2-pyrrolidineacetic Acid is a versatile molecule with potential applications in diverse scientific fields. Its pyrrolidinone core is a key structural feature found in many biologically active compounds. While further research is needed to fully elucidate its mechanisms of action and to develop specific protocols for its application, this technical guide provides a solid foundation for researchers interested in exploring the properties and potential of this compound. The provided methodologies for synthesis, purification, and biological evaluation, although based on general principles for related compounds, offer a starting point for more detailed investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Oxo-1-propyl-2-pyrrolidineacetic Acid | 90609-03-3 | Benchchem [benchchem.com]
- 2. 5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID(7268-43-1) 1H NMR spectrum [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Oxo-1-propyl-2-pyrrolidineacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b584384#5-oxo-1-propyl-2-pyrrolidineacetic-acid-cas-number-90609-03-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com